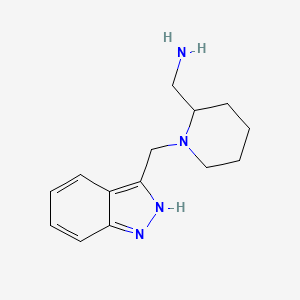
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミン: は、分子式C14H20N4 の化学化合物です。この化合物は、メチレンブリッジを介してピペリジン環に結合したインダゾール環の存在を特徴としています。
製造方法
合成経路と反応条件
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンの合成は、一般的に以下の手順を含みます。
インダゾール環の形成: インダゾール環は、オルト置換ヒドラジンとアルデヒドまたはケトンの環化によって合成することができます。
ピペリジンへの結合: インダゾール環は、次にメチレンブリッジを介してピペリジン環に結合されます。これは、インダゾール誘導体が適切な塩基の存在下でピペリジン誘導体と反応する求核置換反応によって達成できます。
最終生成物の形成: 最後のステップは、中間体を還元して(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンを得ることです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。反応条件は、高い収率と純度を確保するために最適化されます。一般的な技術には以下が含まれます。
バッチ反応器: 中小規模の生産に使用されます。
連続フロー反応器: 大規模生産に使用され、品質と効率の一貫性を確保します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment to Piperidine: The indazole ring is then attached to the piperidine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the indazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Product Formation: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンは、以下を含むさまざまな種類の化学反応を受けます。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、異なるアミン誘導体が得られます。
置換: この化合物は求核置換反応を受けることができ、インダゾールまたはピペリジン環が他の官能基で置換されます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
塩基: 水酸化ナトリウム、炭酸カリウム。
形成される主な生成物
酸化生成物: インダゾール酸化物、ピペリジン酸化物。
還元生成物: さまざまなアミン誘導体。
置換生成物: 官能化されたインダゾールまたはピペリジン誘導体。
科学研究への応用
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: ユニークな構造的特徴により、潜在的な治療薬として調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンの正確な作用機序は、まだ完全には解明されていません。それは、以下を含む可能性のある特定の分子標的や経路と相互作用すると考えられています。
酵素阻害: この化合物は、特定の酵素を阻害して生化学的経路に影響を与える可能性があります。
受容体結合: 特定の受容体に結合して細胞応答を調節する可能性があります。
類似の化合物との比較
類似の化合物
- (1-((1H-インダゾール-3-イル)メチル)ピペリジン-4-イル)メタンアミン
- (1-((1H-インダゾール-3-イル)メチル)ピペリジン-3-イル)メタンアミン
ユニークさ
(1-((1H-インダゾール-3-イル)メチル)ピペリジン-2-イル)メタンアミンは、その特定の構造構成により、独特の化学的および生物学的特性を有するため、ユニークです。
類似化合物との比較
Similar Compounds
- (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((1H-Indazol-3-yl)methyl)piperidin-3-yl)methanamine
Uniqueness
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
[1-(2H-indazol-3-ylmethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H20N4/c15-9-11-5-3-4-8-18(11)10-14-12-6-1-2-7-13(12)16-17-14/h1-2,6-7,11H,3-5,8-10,15H2,(H,16,17) |
InChIキー |
XZCRXMGYIPEODM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CN)CC2=C3C=CC=CC3=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


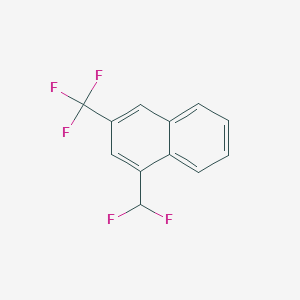


![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)

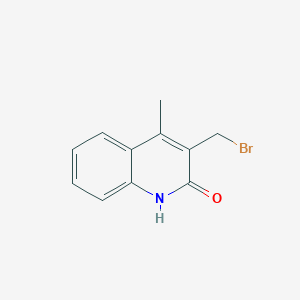
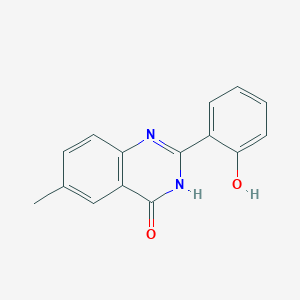
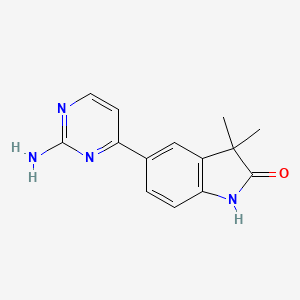

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)

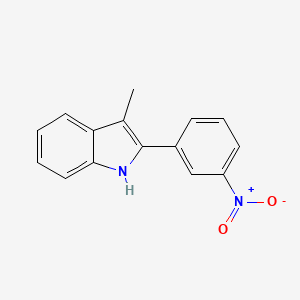
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

